(7-Phenylnaphthalen-2-yl)boronic acid
Description
Properties
Molecular Formula |
C16H13BO2 |
|---|---|
Molecular Weight |
248.1 g/mol |
IUPAC Name |
(7-phenylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11,18-19H |
InChI Key |
GQXDHXDVXQGQJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=C2)C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Phenylnaphthalen 2 Yl Boronic Acid and Its Precursors
Retrosynthetic Analysis for (7-Phenylnaphthalen-2-yl)boronic Acid
A logical retrosynthetic analysis of this compound suggests two primary disconnection points. The first involves the C-B bond, leading back to a 7-phenylnaphthalene intermediate that can be functionalized. The second disconnection targets the C-C bond between the naphthalene (B1677914) core and the phenyl group, suggesting a coupling reaction between a functionalized naphthalene and a phenyl-containing reagent.
This analysis highlights two key precursors: 2-bromo-7-phenylnaphthalene (B1505406) and 7-bromonaphthalen-2-ylboronic acid. lookchem.com The synthesis of the target molecule can be envisioned through either the borylation of a pre-formed 7-phenylnaphthalene or the arylation of a naphthalene boronic acid derivative.
Precursor Synthesis Strategies to 7-Phenylnaphthalene Scaffolds
Transition Metal-Catalyzed Cross-Couplings for Naphthalene Arylation
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of arylated naphthalenes. The Suzuki-Miyaura coupling, in particular, is a highly effective method. This reaction utilizes palladium catalysts to couple an aryl halide with an arylboronic acid. For instance, the coupling of a bromonaphthalene derivative with phenylboronic acid, or a naphthalene boronic acid with a phenyl halide, can efficiently generate the 7-phenylnaphthalene scaffold. Optimal catalytic systems often include palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands. The choice of solvent and base is crucial for achieving high yields.
Recent advancements have also demonstrated the utility of palladium-catalyzed C-H arylation of naphthalenes using diaryliodonium salts, which can offer high regioselectivity. nih.gov This approach can provide practical access to arylated naphthalene products, sometimes with reduced requirements for excess reagents compared to traditional methods. nih.gov
Cycloaddition Approaches to Substituted Naphthalenes
Cycloaddition reactions provide an alternative and powerful route to construct the naphthalene ring system with inherent control over substitution patterns. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and versatile method. rsc.orgrsc.org For instance, the reaction of 2-pyrones with aryne intermediates, generated from o-silylaryl triflates, can yield multisubstituted naphthalenes after a subsequent decarboxylative aromatization. rsc.orgrsc.org This strategy allows for the synthesis of a wide variety of highly functionalized naphthalenes. rsc.org
Other cycloaddition strategies include the electrophilic cyclization of alkynes. nih.gov Arene-containing propargylic alcohols can undergo a 6-endo-dig electrophilic cyclization to regioselectively produce a variety of substituted naphthalenes under mild conditions. nih.gov
Multi-Component Reactions towards Naphthalene Derivatives
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like substituted naphthalenes in a single step from simple starting materials. nih.gov One such method involves the three-component coupling of 2-alkynylbenzaldehyde hydrazones with carbene complexes and electron-deficient alkynes. nih.gov This process proceeds through the formation of an isoindole derivative, followed by an intramolecular Diels-Alder reaction and nitrene extrusion to yield highly functionalized naphthalenes. nih.gov MCRs are particularly advantageous for creating diverse structural entities. nih.gov
Direct Boronation Reactions of 7-Phenylnaphthalene
Once the 7-phenylnaphthalene scaffold is in hand, the boronic acid moiety can be introduced. Direct borylation methods are often employed for this transformation.
Halogen-Metal Exchange and Trapping with Boron Electrophiles
A common and effective method for the synthesis of arylboronic acids is the halogen-metal exchange reaction followed by trapping with a boron electrophile. wikipedia.orgnih.gov This process typically involves the reaction of an aryl halide, such as 2-bromo-7-phenylnaphthalene, with an organolithium reagent like n-butyllithium at low temperatures (e.g., -78°C) to generate an aryllithium intermediate. This highly reactive species is then quenched with a boron electrophile, most commonly trimethyl borate (B1201080) (B(OMe)₃). mdpi.com Subsequent acidic hydrolysis of the resulting boronate ester yields the desired this compound. While this method is advantageous for substrates that may be sensitive to palladium catalysis, it requires strict anhydrous conditions to prevent quenching of the organometallic intermediate.
| Reactant | Reagents | Intermediate | Product | Purity |
| 7-phenylnaphthalen-2-yl bromide | 1. n-BuLi, -78°C2. B(OMe)₃3. 1 M HCl | Boronic ester | This compound | 55% after column chromatography |
Directed ortho-Metalation and Boronation
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org The methodology hinges on the presence of a directing metalation group (DMG), typically a Lewis basic moiety, which coordinates to an organolithium reagent (such as n-BuLi or s-BuLi). This coordination facilitates the deprotonation of the proton at the adjacent ortho position, creating a stabilized aryllithium intermediate. baranlab.org This intermediate can then be trapped with an electrophile, in this case, a boron-containing species like trialkyl borate (e.g., trimethyl borate or triisopropyl borate), to form a boronate ester. Subsequent acidic hydrolysis yields the desired boronic acid.
While a direct DoM on a 7-phenylnaphthalene precursor might be challenging without a suitably positioned DMG, this strategy is invaluable for synthesizing highly substituted precursors. For instance, a precursor bearing a potent DMG could be synthesized and then elaborated into the 7-phenylnaphthalene skeleton. The power of DoM lies in its ability to overcome the inherent reactivity patterns of the aromatic ring, providing access to isomers that are difficult to obtain through classical electrophilic aromatic substitution. uwindsor.caresearchgate.net The choice of base, solvent, and temperature is critical to the success of DoM, preventing side reactions and ensuring high regioselectivity. uwindsor.ca
C-H Boronation Methodologies
Direct C-H borylation has emerged as a highly efficient and atom-economical method for synthesizing organoboron compounds. rsc.org This approach avoids the need for pre-functionalized starting materials like organohalides or organometallics, instead directly converting a C-H bond to a C-B bond. nih.gov
Transition-metal catalysis, particularly with iridium-based catalysts, is the cornerstone of modern C-H borylation. beilstein-journals.org The regioselectivity of these reactions is typically governed by steric factors, favoring borylation at the least hindered position of the aromatic ring. rsc.org However, recent advancements have enabled functional group-directed C-H borylation, where a directing group guides the catalyst to a specific C-H bond, often overriding steric preferences. rsc.orgnih.gov
For a substrate like 7-phenylnaphthalene, iridium-catalyzed borylation could potentially yield a mixture of isomers. However, specialized catalytic systems have been developed to achieve high regioselectivity. Notably, research has demonstrated that site-selective C-H borylation at the remote 7-position of naphthalene derivatives can be achieved, controlled by hydrogen bonding between the catalyst's ligand and a functional group on the substrate. chemrxiv.org This advanced methodology represents a state-of-the-art approach to synthesizing compounds like this compound or its precursors with high precision. Another strategy involves intramolecular electrophilic C-H borylation, a transition-metal-free method where an electrophilic borane (B79455) moiety is delivered to a specific C-H bond within the same molecule. rsc.org
Methodological Considerations in Purification and Structural Elucidation of this compound and Its Intermediates
The successful synthesis of this compound is contingent upon rigorous purification of the final product and all intermediates, as well as unambiguous confirmation of their chemical structures. A suite of chromatographic and spectroscopic techniques is essential for achieving these goals.
Chromatographic Separations for Compound Purity Assessment
The purification of boronic acids presents unique challenges. Their polar nature and tendency to form trimeric anhydrides (boroxines) can lead to difficult separations and poor recovery using standard silica (B1680970) gel column chromatography. acs.orgreddit.com Researchers have developed several strategies to overcome these issues.
Recrystallization : When feasible, recrystallization is an effective method for purifying solid boronic acids and can yield material of very high purity. reddit.comresearchgate.net
Modified Chromatography : The strong interaction between boronic acids and the silanol (B1196071) groups of standard silica can be mitigated by using silica gel treated with boric acid or by converting the boronic acid to a more stable and less polar derivative, such as a pinacol (B44631) boronate ester [ArB(pin)], prior to chromatography. acs.orgresearchgate.net These esters are generally more amenable to purification on silica gel and can be hydrolyzed back to the boronic acid if needed.
Reversed-Phase HPLC (RP-HPLC) : High-Performance Liquid Chromatography, particularly in a reversed-phase mode, is a powerful analytical and preparative tool for assessing the purity of boronic acids. waters.comwaters.com Using columns with reduced silanol activity can minimize on-column hydrolysis of boronate esters, allowing for accurate purity analysis. researchgate.net
| Technique | Primary Use | Key Considerations | References |
|---|---|---|---|
| Silica Gel Chromatography | Purification of intermediates (especially boronate esters) | Boronic acids often show poor stability and recovery. Conversion to pinacol esters is recommended. | acs.orgresearchgate.net |
| Recrystallization | Final product purification | Requires a solid product and a suitable solvent system. Can provide high purity. | reddit.comresearchgate.net |
| Reversed-Phase HPLC | Purity assessment and preparative separation | Excellent for high-resolution separation of boronic acids from impurities. | waters.comresearchgate.net |
Spectroscopic and Spectrometric Methods for Structural Elucidation (e.g., NMR, HPLC, LC-MS, UPLC)
A combination of spectroscopic techniques is required to confirm the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the molecular structure.
¹H NMR provides information on the number and connectivity of hydrogen atoms, confirming the arrangement of the phenyl and naphthalene rings.
¹³C NMR reveals the carbon skeleton of the molecule.
¹¹B NMR is specific for the boron nucleus and can confirm the presence of the boronic acid group, typically showing a characteristic chemical shift. mdpi.com
Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS) or ultra-high-performance liquid chromatography (UPLC-MS), mass spectrometry provides crucial information about the molecular weight of the compound, confirming its elemental composition. rsc.orgrsc.org UPLC-MS methods are particularly valuable for high-throughput analysis and reaction monitoring, offering rapid separation and sensitive detection. rsc.org A common challenge in the MS analysis of boronic acids is the potential for dehydration to form boroxines, which can complicate the interpretation of spectra; however, optimized analytical conditions can minimize this. rsc.org
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) : These techniques are essential for determining the purity of the synthesized compound. waters.comwaters.com By developing a suitable chromatographic method, the presence of starting materials, byproducts, or isomers can be detected and quantified. Retention time in HPLC/UPLC serves as a key identifier for the compound under specific analytical conditions.
| Technique | Information Obtained | Relevance to this compound | References |
|---|---|---|---|
| ¹H NMR | Proton environment, structural connectivity | Confirms the aromatic proton signals of the phenyl and naphthalene moieties. | rsc.orgchemicalbook.com |
| ¹³C NMR | Carbon skeleton | Verifies the number and type of carbon atoms in the structure. | wiley-vch.de |
| ¹¹B NMR | Boron environment | Provides direct evidence for the boronic acid functional group. | mdpi.com |
| LC-MS / UPLC-MS | Molecular weight and purity | Confirms the mass of the target compound and identifies impurities. | rsc.orgsciex.combldpharm.com |
X-ray Crystallography in Structural Confirmation of Derivatives
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the definitive analytical method. While obtaining a suitable single crystal of this compound itself may be challenging, the technique is invaluable for confirming the structure of its crystalline precursors, intermediates, or stable derivatives (e.g., boronate esters).
X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsional angles within the molecule. researchgate.netresearchgate.net It also reveals how molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding, which is particularly relevant for boronic acids. This level of structural detail is unparalleled and serves as the ultimate proof of structure, validating the synthetic methodology and the results from spectroscopic analyses.
Reactivity Profiles and Mechanistic Investigations of 7 Phenylnaphthalen 2 Yl Boronic Acid in Catalytic Transformations
Exploration of Suzuki-Miyaura Cross-Coupling Parameters with (7-Phenylnaphthalen-2-yl)boronic Acid
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The efficiency of this reaction with the bulky this compound is highly dependent on the careful selection of catalysts, ligands, solvents, and bases to overcome steric hindrance and achieve optimal yields.
Catalyst Systems and Ligand Design for Enhanced Efficiency
The choice of the palladium catalyst and associated ligands is critical in facilitating the Suzuki-Miyaura coupling of sterically hindered substrates like this compound. While traditional catalyst systems such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Palladium(II) acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) have been utilized, the development of more sophisticated ligands has been pivotal in enhancing reaction efficiency.
For sterically demanding arylboronic acids, ligands that are both electron-rich and bulky have shown to be particularly effective. These characteristics facilitate the initial oxidative addition of the aryl halide to the palladium center and promote the final reductive elimination step to yield the biaryl product. While specific high-yield examples for this compound with advanced ligands are not extensively documented in publicly available literature, general principles suggest that Buchwald-type biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos) or bulky alkylphosphine ligands (e.g., tricyclohexylphosphine) could offer improved performance over simpler phosphines by creating a more reactive and less sterically encumbered catalytic species.
A documented instance of a Suzuki-Miyaura reaction involving this compound employed a catalyst system of Pd(OAc)₂ with PPh₃. This combination, while functional, resulted in a modest yield, highlighting the potential for optimization through advanced ligand design.
Table 1: Catalyst System in a Documented Suzuki-Miyaura Reaction of this compound
| Catalyst Precursor | Ligand | Reported Yield |
| Pd(OAc)₂ | PPh₃ | 45% |
This table reflects a specific reported reaction and is not an exhaustive list of all possible catalyst systems.
Solvent and Base Effects on Reaction Outcomes
The selection of solvent and base is intrinsically linked to the success of the Suzuki-Miyaura coupling, influencing both the solubility of the reactants and the activation of the boronic acid for transmetalation. The reaction mechanism generally involves the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
In a reported coupling of this compound, a biphasic solvent system of xylene and water was used in conjunction with potassium carbonate (K₂CO₃) as the base. This combination is common in Suzuki-Miyaura reactions, where the aqueous phase facilitates the dissolution of the inorganic base and the organic phase contains the aryl halide and the catalyst.
The strength and nature of the base can significantly impact the reaction rate and yield. Stronger bases can accelerate the formation of the boronate species, which can be beneficial for sterically hindered boronic acids. However, excessively harsh basic conditions can also lead to undesired side reactions, such as protodeboronation. The optimal choice of base is therefore a balance between achieving efficient transmetalation and maintaining the stability of the boronic acid. Alternative bases commonly employed in Suzuki-Miyaura couplings include sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The choice of solvent also plays a crucial role, with options ranging from ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) to aromatic hydrocarbons like toluene, often in the presence of water.
Table 2: Solvent and Base in a Documented Suzuki-Miyaura Reaction of this compound
| Solvent System | Base |
| Xylene/H₂O | K₂CO₃ |
This table illustrates the conditions for a specific reported reaction.
Substrate Scope and Limitations in Coupling Reactions
The substrate scope for Suzuki-Miyaura couplings involving this compound is a critical aspect of its synthetic utility. While this boronic acid serves as a valuable building block for the synthesis of complex polyaromatic structures, its steric bulk can impose limitations on the range of suitable coupling partners.
Generally, aryl halides with less steric hindrance around the reaction center are expected to couple more efficiently. The electronic properties of the aryl halide also play a role, with electron-withdrawing groups often facilitating the oxidative addition step. Conversely, coupling with highly substituted or sterically demanding aryl halides may require more forcing conditions or specialized catalytic systems to achieve reasonable yields.
Detailed studies specifically outlining the broad substrate scope and limitations of this compound in Suzuki-Miyaura reactions are not widely available in the reviewed literature. However, it can be inferred from general principles of cross-coupling reactions that challenges may arise with ortho-substituted aryl halides due to increased steric clash during the transmetalation and reductive elimination steps.
Alternative Cross-Coupling Pathways Involving this compound
Beyond the well-established Suzuki-Miyaura reaction, arylboronic acids can participate in other important cross-coupling transformations, enabling the formation of bonds between carbon and heteroatoms.
Chan-Lam Coupling with Heteroatoms
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an arylboronic acid and a nucleophile, typically an amine or an alcohol. This reaction offers a valuable alternative to palladium-catalyzed methods for the synthesis of arylamines and aryl ethers.
The reaction is generally performed under mild conditions, often open to the air, using a copper source such as copper(II) acetate. While there is a lack of specific documented examples of this compound participating in Chan-Lam couplings in the surveyed literature, its potential for such transformations remains an area for further investigation. The steric hindrance of the 7-phenylnaphthalene moiety might present challenges, potentially requiring optimized reaction conditions, including the use of specific ligands for the copper catalyst to facilitate the coupling with N-H or O-H containing compounds.
Liebeskind-Srogl Coupling Variants
The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. A key feature of this reaction is the use of a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst.
This methodology provides a route to ketones under neutral conditions and is tolerant of a wide range of functional groups. As with the Chan-Lam coupling, specific examples of this compound being employed in Liebeskind-Srogl reactions are not readily found in the examined scientific literature. The successful application of this bulky boronic acid in such a transformation would likely depend on overcoming the steric challenges to allow for the key transmetalation step from the boronic acid to the palladium center. Further research would be necessary to explore the feasibility and optimize the conditions for this coupling variant with this compound.
Copper-Catalyzed Reactions
While palladium-catalyzed Suzuki-Miyaura coupling is the most prominent reaction for arylboronic acids, this compound is also a competent substrate for a variety of copper-catalyzed transformations. These reactions, often termed Chan-Lam or Chan-Evans-Lam couplings, provide efficient pathways to form carbon-heteroatom bonds under mild conditions. nih.govpearson.com Unlike palladium-based systems that excel at C-C bond formation, copper catalysis is particularly effective for creating C-N, C-O, and C-S bonds. nih.govacs.org The reactions can often be conducted at room temperature and are open to the air, offering practical advantages over the more stringent conditions required for some palladium-catalyzed processes. pearson.com
The general mechanism for these couplings involves the interaction of the arylboronic acid with a copper(II) catalyst. pearson.com For this compound, this would lead to the formation of a copper-aryl intermediate, which then reacts with a nucleophile (such as an amine, alcohol, or thiol). A final reductive elimination step yields the desired coupled product and regenerates a copper(I) species, which is then re-oxidized to copper(II) by atmospheric oxygen to complete the catalytic cycle. pearson.comwikipedia.org
Specific applications for arylboronic acids like this compound include:
N-Arylation: The formation of C-N bonds by coupling with amines, amides, imides, or nitrogen-containing heterocycles. wikipedia.orgchemistrytalk.org This is one of the most common applications of the Chan-Lam coupling. acs.org
O-Arylation: The synthesis of aryl ethers through reaction with alcohols or phenols. nih.govwikipedia.org
S-Arylation: The formation of aryl sulfides by coupling with thiols.
Azidation: The direct conversion of the boronic acid moiety to an azide (B81097) group (-N₃) using a copper catalyst and an azide source. amanote.com
Halogenation: While often achievable without transition metals, copper salts can catalyze the ipso-substitution of the boronic acid group with halogens (Cl, Br, I). masterorganicchemistry.com
The table below summarizes representative copper-catalyzed reactions applicable to arylboronic acids.
| Reaction Type | Nucleophile/Reagent | Typical Catalyst | General Product |
|---|---|---|---|
| N-Arylation (Chan-Lam) | Amine (R₂NH), Amide | Cu(OAc)₂ | Aryl-Amine (Ar-NR₂) |
| O-Arylation (Chan-Lam) | Alcohol (ROH), Phenol | Cu(OAc)₂ | Aryl-Ether (Ar-OR) |
| Azidation | Sodium Azide (NaN₃) | Cu(OAc)₂ | Aryl-Azide (Ar-N₃) |
| C-O Coupling | N-Methoxy Amides | CuI | Aryl-N-methoxy Arylimides |
| C-N Coupling | Sulfondiimines | Copper Catalyst | N-Aryl Sulfondiimines |
Boronic Acid Activation and Transmetalation Mechanisms
The key step in virtually all cross-coupling reactions involving boronic acids is transmetalation, the transfer of the organic group (in this case, the 7-phenylnaphthalen-2-yl moiety) from the boron atom to the transition metal catalyst. nih.gov This process is fundamental to the catalytic cycle and has been the subject of extensive mechanistic study. rsc.org For transmetalation to occur efficiently, the boronic acid must be "activated" to increase the nucleophilicity of the carbon atom attached to boron.
This activation is typically achieved by converting the neutral, trigonal planar boronic acid into an anionic, tetrahedral "boronate" species. This conversion is usually facilitated by a base (such as hydroxide (B78521) or carbonate), which coordinates to the empty p-orbital of the boron atom. This change in geometry and electronic structure makes the aryl group more labile and enhances its ability to transfer to the metal center.
Two primary mechanistic pathways for transmetalation are widely debated for palladium-catalyzed Suzuki-Miyaura reactions, and the principles extend to other transition metals:
The Boronate Pathway: The base reacts with the arylboronic acid to form the anionic aryltrihydroxyborate. This nucleophilic boronate then attacks a metal-halide complex, displacing the halide and transferring the aryl group to the metal.
The Oxo-Palladium Pathway: The base (specifically hydroxide) first reacts with the metal-halide complex to form a more nucleophilic metal-hydroxo complex. This complex then reacts with the neutral boronic acid, facilitating the aryl transfer.
Studies suggest that the dominant pathway depends heavily on the specific reaction conditions, including the base, solvent, and ligands used. organic-chemistry.orgwikipedia.org However, the formation of a pre-transmetalation intermediate, where the boronate oxygen atom coordinates to the metal center before the aryl group transfer, is a common feature in many proposed mechanisms. wikipedia.org
Role of Boronic Acid Esters in Catalytic Cycles
Boronic acids are often converted to boronic esters (e.g., pinacol (B44631) esters) to enhance their stability, facilitate purification, and modify their reactivity. For a long time, it was assumed that these esters must first hydrolyze back to the free boronic acid before participating in the catalytic cycle. However, significant research has shown that boronic esters can and do transmetalate directly without prior hydrolysis. masterorganicchemistry.comorganic-chemistry.org
This direct involvement of boronic esters can have a profound impact on the reaction. Structural, kinetic, and computational studies have revealed that the rate of transmetalation can be significantly enhanced by using certain boronic esters compared to the corresponding boronic acid. masterorganicchemistry.comorganic-chemistry.org For example, studies on palladium systems have shown that glycol and catechol boronate esters transfer their aryl groups much faster than the free boronic acid. researchgate.net
Two critical factors that enable the direct transfer of the aryl group from a boronic ester have been identified: masterorganicchemistry.comorganic-chemistry.org
Creation of a Coordination Site: The ability of the ester to facilitate the creation of an empty coordination site on the metal catalyst is crucial.
Nucleophilicity of the Ipso-Carbon: The electronic properties of the diol used to form the ester influence the electron density on the oxygen atoms, which in turn affects the nucleophilic character of the carbon atom bound to boron.
The table below, based on data from kinetic studies of arylboronate transmetalation, illustrates the dramatic effect of the ester group on reaction rates relative to the parent boronic acid.
| Boron Species | Relative Rate of Aryl Transfer (Approx.) |
|---|---|
| Arylboronic Acid | 1 |
| Diisopropyl Arylboronate Ester | ~1.4 |
| Catechol Arylboronate Ester | ~4.3 |
| Boroxine (B1236090) | ~9.3 |
| Dimethyl Arylboronate Ester | ~21 |
| Glycol Arylboronate Ester | ~23 |
*Data derived from studies on palladium complexes, illustrating the general principle of ester-accelerated transmetalation. masterorganicchemistry.com
These findings indicate that boronic esters are not merely protected forms of boronic acids but are active participants in the catalytic cycle whose structures can be tuned to optimize reaction efficiency. nih.gov
Mechanistic Probes and Kinetic Studies
Understanding the intricate mechanisms of boronic acid activation and transmetalation relies on a combination of experimental and computational techniques. Kinetic studies are paramount, often involving the stoichiometric reaction of an isolated metal complex with the boronic acid or ester and monitoring the reaction progress over time. organic-chemistry.org By systematically varying substrates, bases, and ligands, researchers can deduce rate laws and identify which species are involved in the rate-determining step.
Low-temperature, rapid-injection Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly powerful tool. It allows for the direct observation and characterization of fleeting pre-transmetalation intermediates—species where the boronic acid or ester is coordinated to the metal center before the aryl transfer occurs. researchgate.net The identification of these intermediates provides direct evidence for proposed mechanistic steps. researchgate.net
Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable for mapping out the entire energy landscape of the catalytic cycle. wikipedia.org These studies can calculate the energies of intermediates and transition states for different proposed pathways (e.g., the boronate vs. the oxo-palladium pathway), providing insights that are difficult to obtain experimentally. wikipedia.orgwikipedia.org This computational approach allows for a direct comparison of the feasibility of various mechanisms and helps rationalize experimentally observed reactivity and selectivity. wikipedia.org
Non-Coupling Reactions of this compound
Beyond its extensive use in cross-coupling, the boronic acid functional group can participate in a range of other transformations. These non-coupling reactions either modify the aromatic core while the C-B bond remains intact or involve the selective replacement of the boronic acid group itself.
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Core
The this compound molecule presents a complex substrate for electrophilic aromatic substitution (EAS) due to the multiple directing influences on the naphthalene core. chemistrytalk.org Naphthalene itself preferentially undergoes electrophilic attack at the 1-position (α-position) over the 2-position (β-position) because the intermediate carbocation (arenium ion) is better stabilized by resonance. pearson.comacs.org
In this specific molecule, the reactivity is governed by:
The Naphthalene Core: An inherent preference for substitution at α-positions (1, 4, 5, 8).
The C7-Phenyl Group: An aryl substituent is a weakly activating, ortho-, para-director. docbrown.info Relative to its position at C7, it would direct incoming electrophiles to the C8 (ortho) and C5 (para) positions.
The C2-Boronic Acid Group: The -B(OH)₂ group is an electron-withdrawing and thus deactivating group. docbrown.info However, under basic conditions, the corresponding anionic trifluoroborate salt (-BF₃⁻K⁺) has been shown to be a strongly activating, ortho-, para-director. nih.gov In its position at C2, it would direct electrophiles to the C1 and C3 positions.
The outcome of an EAS reaction (e.g., nitration, halogenation) would depend on a delicate balance between these effects and the reaction conditions. researchgate.net Furthermore, the C-B bond is susceptible to cleavage under acidic conditions (protodeboronation) or by the electrophile itself (ipso-substitution), where the electrophile directly replaces the boronic acid group. researchgate.net This ipso-substitution pathway provides a powerful method for regioselective functionalization at the 2-position, bypassing the usual selectivity rules of the aromatic core. rsc.org
Oxidation and Functionalization Reactions
The boronic acid group is not merely a spectator or a handle for coupling but can be selectively converted into other important functional groups. These transformations, which occur at the site of the C-B bond, are highly valuable for the late-stage functionalization of complex molecules.
A primary reaction is the oxidation of the boronic acid to a hydroxyl group, effectively converting an arylboronic acid into a phenol. This transformation is typically achieved under mild conditions using an oxidizing agent like hydrogen peroxide (H₂O₂) in a basic medium or other peroxide-based reagents. wikipedia.org For this compound, this would yield 7-phenylnaphthalen-2-ol. The oxidative instability of boronic acids is a known challenge, but it can be harnessed for synthetic purposes.
Another key functionalization is ipso-halogenation . The boronic acid group can be cleanly replaced by a halogen (F, Cl, Br, I) using appropriate electrophilic halogenating reagents. This provides a regiosepecific route to aryl halides that can be difficult to access through direct electrophilic substitution. rsc.orgorganic-chemistry.org For example, N-halosuccinimides (NCS, NBS, NIS) are commonly used for this purpose. organic-chemistry.org This reaction proceeds via a boronate-driven ipso-substitution pathway and can often be achieved without a transition metal catalyst, although copper salts are sometimes used as promoters. wikipedia.org
The table below details common non-coupling functionalization reactions of arylboronic acids.
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydroxylation (Oxidation) | H₂O₂, NaOH | -OH (Phenol) |
| Protodeboronation | H₃O⁺ or Base/H₂O | -H |
| Iodination | N-Iodosuccinimide (NIS) or I₂ | -I |
| Bromination | N-Bromosuccinimide (NBS) | -Br |
| Chlorination | N-Chlorosuccinimide (NCS) | -Cl |
| Fluorination | Selectfluor™ | -F |
Lewis Acidic Interactions and Complexation Studies
The boron atom in this compound possesses a vacant p-orbital, rendering it an electrophilic center and thus a Lewis acid. This inherent Lewis acidity drives its interaction with various Lewis bases, which are species with available lone pairs of electrons. These interactions typically lead to the formation of a coordinate covalent bond, resulting in a tetracoordinate boronate species. The stability and nature of these complexes are influenced by several factors, including the nature of the Lewis base, the solvent, and the pH of the medium.
Interaction with Lewis Bases:
This compound is anticipated to form complexes with a variety of Lewis bases. Common examples of such bases include diols, amino acids, and fluoride (B91410) ions. The formation of these complexes is often reversible and is a key aspect of the utility of boronic acids in sensing and separation technologies. For instance, the interaction with diols to form cyclic boronate esters is a well-documented phenomenon for boronic acids in general. The equilibrium of this reaction is pH-dependent, with the anionic tetrahedral boronate form being favored at higher pH values.
Factors Influencing Complexation:
The electronic properties of the aryl substituent in an arylboronic acid play a crucial role in modulating its Lewis acidity. Electron-withdrawing groups on the aromatic ring generally increase the Lewis acidity of the boron center, leading to stronger interactions with Lewis bases and the formation of more stable complexes. Conversely, electron-donating groups tend to decrease the Lewis acidity. In this compound, the large, electron-rich naphthalenylphenyl system is expected to have a specific electronic influence on the boron atom, though quantitative data to this effect is not available.
Steric factors also play a significant role. Bulky substituents near the boronic acid group can hinder the approach of a Lewis base, thereby affecting the stability and rate of complex formation. The geometry of the resulting boronate ester is also critical, with five- and six-membered rings formed from 1,2- and 1,3-diols, respectively, being the most common and stable.
Investigative Techniques:
A variety of spectroscopic and analytical techniques are typically employed to study the Lewis acidic interactions and complexation of boronic acids. These include:
NMR Spectroscopy: 1H, 11B, and 13C NMR are powerful tools for characterizing the structure of boronic acid complexes in solution. Changes in chemical shifts upon addition of a Lewis base can provide evidence of complex formation and information about the binding stoichiometry.
UV-Vis and Fluorescence Spectroscopy: These techniques are often used to determine the binding constants of boronic acid-Lewis base interactions, particularly when one of the species is chromophoric or fluorescent.
Mass Spectrometry: Mass spectrometry can be used to identify the formation of boronic acid complexes and to determine their stoichiometry.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information about boronic acid complexes in the solid state, including bond lengths and angles.
While these techniques are standard for the study of boronic acids, their application to this compound has not been reported in the literature, precluding the presentation of specific data tables or detailed research findings for this compound. Further experimental investigation is necessary to fully elucidate the Lewis acidic interactions and complexation profile of this compound.
Advanced Applications of 7 Phenylnaphthalen 2 Yl Boronic Acid in the Synthesis of Complex Organic Molecules
Construction of Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
The 7-phenylnaphthalene backbone is an ideal precursor for creating larger polycyclic aromatic hydrocarbons (PAHs) and other molecules with extended π-conjugation. These classes of compounds are of significant interest in materials science, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs). The primary tool for these constructions is the Suzuki-Miyaura cross-coupling reaction, where the boronic acid group of (7-Phenylnaphthalen-2-yl)boronic acid reacts with an aryl or vinyl halide to form a new carbon-carbon bond. organic-chemistry.org
While the iterative coupling of boronic acids is a well-established strategy for the synthesis of oligo-arenes, specific documented examples of this compound being used to synthesize oligo- or poly-naphthalenes are not prominent in the surveyed literature. However, the fundamental reactivity of the compound makes it a suitable candidate for such syntheses. In principle, a Suzuki-Miyaura coupling reaction between this compound and a halogenated naphthalene (B1677914) derivative would yield a binaphthalene structure. Repetition of this strategy could lead to the formation of higher-order oligo-naphthalenes.
A significant application of this compound is in the synthesis of large, fused-ring systems, which are critical components of advanced materials. Patent literature demonstrates its use as a key intermediate in the creation of novel carbazole (B46965) derivatives and ligands for organometallic complexes. lookchem.com These complexes are designed for use as phosphorescent materials in light-emitting devices, where the ligand's structure is crucial for achieving high efficiency and thermal stability. lookchem.com
In these syntheses, the (7-phenylnaphthalen-2-yl) moiety is coupled with other complex heterocyclic structures, such as substituted carbazoles, via Suzuki coupling. This process effectively incorporates the naphthalene unit into a much larger, rigid, and electronically conjugated system, which is a hallmark of a fused ring structure. The resulting molecules possess desirable characteristics for electronic devices, including high heat resistance and excellent performance metrics. lookchem.com
Table 1: Example of Fused Ring System Synthesis
| Reactant A | Reactant B | Product Application | Desired Property |
|---|---|---|---|
| This compound | Halogenated Carbazole Precursor | Organic Electronics | High Thermal Stability, High Hole Mobility |
Synthesis of Biologically Relevant Scaffolds as Chemical Probes
The unique three-dimensional shape and chemical properties of the 7-phenylnaphthalene scaffold make it an attractive component for molecules designed to interact with biological systems. researchgate.netnih.gov Boronic acids, in general, are widely used in medicinal chemistry to synthesize compounds for a range of therapeutic applications. nih.gov
This compound serves as a precursor for the synthesis of highly substituted heterocyclic compounds that have potential as ligands for biological targets. A documented downstream product synthesized from this boronic acid is 3,5-dimethyl-2-(7-phenylnaphthalen-2-yl)pyrazine . lookchem.com
The pyrazine (B50134) ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. By using this compound in a Suzuki coupling with a halogenated pyrazine, chemists can introduce the large, rigid, and lipophilic 7-phenylnaphthalen-2-yl group onto this biologically relevant core. The resulting molecule can be used as a chemical probe to explore the binding pockets of proteins and other biological macromolecules, where the specific shape and properties of the phenylnaphthalene group can lead to novel binding interactions.
While the synthesis of natural product analogs is a common application for many boronic acids, there is no specific evidence in the surveyed scientific literature of this compound being used as a direct building block for the synthesis of complex natural product analogs. Its application appears more focused on materials science and the synthesis of novel heterocyclic systems.
Role in Target-Oriented Synthesis and Diversity-Oriented Synthesis (DOS)
The utility of a synthetic building block can also be assessed by its role in major synthetic strategies like Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS).
Target-Oriented Synthesis (TOS): The primary application of this compound documented in the literature falls under the category of TOS. This strategy focuses on the efficient and planned synthesis of a single, well-defined target molecule. The syntheses of specific carbazole derivatives for OLEDs and the creation of 3,5-dimethyl-2-(7-phenylnaphthalen-2-yl)pyrazine are clear examples of TOS. lookchem.com In each case, the boronic acid is a crucial intermediate used to construct a precise molecular architecture to achieve a specific function, whether it be a material property or a potential biological activity.
Diversity-Oriented Synthesis (DOS): DOS aims to produce a large collection of structurally diverse molecules from a common starting material, often for high-throughput screening to discover new biological probes or drug leads. rsc.orgcam.ac.uk Although aryl boronic acids are frequently used in DOS to generate libraries of compounds by coupling them with a variety of different partners, there are no specific documented instances of this compound being employed in a DOS campaign. nih.gov Its use has been more specialized and targeted, rather than for the generation of broad chemical libraries.
Regioselectivity and Stereoselectivity Control in Reactions with this compound
The control of regioselectivity in cross-coupling reactions with this compound is generally high, with the reaction occurring at the carbon-boron bond. The primary challenge and area of extensive research lie in controlling the stereoselectivity, particularly in the synthesis of atropisomeric biaryls, where rotation around the newly formed single bond is restricted.
Catalyst and Ligand Effects:
The choice of the palladium catalyst and, more critically, the associated ligands plays a pivotal role in dictating the stereochemical course of the reaction. Chiral phosphine (B1218219) ligands are instrumental in inducing asymmetry at the newly formed stereocenter. For instance, in the synthesis of axially chiral biaryls, ligands such as KenPhos have demonstrated high efficacy in achieving excellent enantioselectivity when coupled with naphthylboronic acids. nih.gov While specific data for this compound is not extensively documented in dedicated studies, the principles governing these reactions are broadly applicable.
The ligand's structure influences the geometry of the transition state during the crucial transmetalation and reductive elimination steps of the catalytic cycle. This influence can create a chiral environment around the palladium center, favoring the formation of one enantiomer over the other. Studies on related systems have shown that the stereochemical outcome is sensitive to the electronic and steric properties of the phosphine ligand. organic-chemistry.orgnih.gov For example, ligands like tri(o-tolyl)phosphine (P(o-Tol)3) have been shown to be effective in preserving the geometry of Z-alkenyl halides in Suzuki-Miyaura couplings, highlighting the ligand's role in maintaining stereochemical integrity. organic-chemistry.org
Substrate Control and Chiral Auxiliaries:
An alternative and powerful strategy for controlling stereoselectivity involves the use of chiral substrates or auxiliaries. In this approach, a chiral moiety is temporarily attached to one of the coupling partners, directing the stereochemical outcome of the reaction. This auxiliary can then be removed in a subsequent step.
A relevant example, though not directly involving this compound, illustrates this principle. The synthesis of a chiral precursor, (R)-4-(8-bromonaphthalen-1-yl)-N-(1-phenylethyl)benzamide, involves the use of the chiral amine (R)-(+)-1-phenylethylamine as a chiral auxiliary. This chiral precursor can then be converted to a boronic acid and subsequently used in a Suzuki-Miyaura coupling. The stereochemistry of the final product is thus dictated by the chirality introduced at an early stage.
The following table outlines the conceptual influence of different factors on the stereoselectivity of Suzuki-Miyaura reactions, which can be extrapolated to reactions involving this compound.
| Factor | Influence on Stereoselectivity | Expected Outcome |
| Chiral Ligand | Creates a chiral pocket around the metal center, influencing the orientation of substrates in the transition state. | High enantiomeric excess (ee) of one atropisomer. |
| Chiral Substrate | The inherent chirality of the substrate directs the approach of the other reactant. | Formation of diastereomers in unequal ratios (diastereomeric excess, de). |
| Chiral Auxiliary | A temporary chiral group that directs the stereochemical outcome of the reaction. | High diastereoselectivity, with the auxiliary being removable post-reaction. |
| Reaction Temperature | Can affect the energy difference between diastereomeric transition states. | Lower temperatures often lead to higher stereoselectivity. |
| Solvent and Base | Can influence the aggregation state of the catalyst and the rate of key steps in the catalytic cycle. | Can impact both yield and stereoselectivity. |
Detailed Research Findings:
While specific, detailed studies focusing solely on the regioselectivity and stereoselectivity of this compound are limited in publicly available literature, the broader principles of asymmetric Suzuki-Miyaura couplings provide a strong framework for predicting and controlling its reactivity. The synthesis of axially chiral biaryls often requires careful optimization of reaction conditions, including the precise choice of a chiral ligand and palladium precursor. nih.gov
For instance, the enantioselective synthesis of biaryl amides has been achieved with high yields and enantioselectivities (88–94% ee) by coupling various aryl halides with 2-methyl-1-naphthylboronic acid or 2-ethoxy-1-naphthylboronic acid using a Pd(OAc)2/KenPhos catalytic system. nih.gov These findings suggest that similar levels of stereocontrol could be attainable for this compound with appropriate catalyst and ligand screening.
Integration of 7 Phenylnaphthalen 2 Yl Boronic Acid into Functional Materials Research
Design and Synthesis of Conjugated Polymers and Oligomers
The synthesis of π-conjugated polymers is essential for developing new organic electronic materials. nbinno.com (7-Phenylnaphthalen-2-yl)boronic acid serves as a key monomer in these syntheses, primarily through metal-catalyzed cross-coupling reactions that enable the formation of extended, alternating polymer chains.
The most direct method for integrating the phenylnaphthalene unit into a polymer is by incorporating it into the main chain, or backbone, of the macromolecule. This is typically achieved through Suzuki-Miyaura polycondensation. In this process, this compound can be reacted with a dihalogenated aromatic comonomer (e.g., a dibrominated thiophene, fluorene, or benzothiadiazole derivative) in the presence of a palladium catalyst. researchgate.netfujifilm.com
The reaction creates a copolymer with phenylnaphthalene units alternating with the comonomer units along the polymer backbone. The inclusion of the bulky and rigid 7-phenylnaphthalene moiety imparts several desirable properties to the resulting polymer:
Enhanced Thermal Stability: The rigid aromatic structure increases the glass transition temperature (Tg) of the polymer, making it more stable at the high operating temperatures of electronic devices.
Controlled Morphology: The shape of the phenylnaphthalene unit influences how the polymer chains pack in the solid state, which is critical for efficient charge transport.
Tuned Optoelectronic Properties: The extended π-conjugation of the phenylnaphthalene group affects the polymer's energy levels (HOMO/LUMO) and its ability to absorb and emit light, allowing for the tuning of its color and electronic characteristics. mdpi.com
| Parameter | Description | Impact of (7-Phenylnaphthalen-2-yl) Moiety |
| Polymerization Method | Suzuki-Miyaura Polycondensation | Serves as a boronic acid-functionalized monomer for reaction with a dihaloaromatic comonomer. |
| Resulting Structure | Alternating copolymer | Phenylnaphthalene units are integral to the π-conjugated backbone. |
| Key Properties | Thermal Stability, Morphology, Electronic Properties | Enhances rigidity, influences intermolecular packing, and modifies the polymer's bandgap. |
An alternative design strategy involves attaching the naphthalene-phenyl group as a pendant, or side chain, on a polymer backbone. This approach can be used to modify the properties of a known conjugated polymer without altering its main chain structure. The synthesis typically involves a two-step process:
A Suzuki coupling reaction is performed between this compound and a monomer that contains both a halogen atom for the coupling and a polymerizable functional group.
The resulting monomer, now functionalized with a phenylnaphthalene side group, is then polymerized.
Fabrication of Optoelectronic and Electronic Materials Precursors
The unique electronic and physical properties of molecules derived from this compound make them ideal precursors for a range of functional materials used in organic electronics. nbinno.com
This compound is a documented precursor in the synthesis of advanced materials for organic optoelectronic devices, particularly OLEDs. lookchem.com It is used to create complex organic molecules, such as novel carbazole (B46965) derivatives, which are employed as host materials in the emissive layer of OLEDs. lookchem.com Carbazole-based materials are widely used in OLEDs due to their excellent charge transport properties and high triplet energies, which are necessary for efficient phosphorescent emission. mdpi.comnih.gov
By reacting this compound with halogenated carbazole precursors, new host materials can be synthesized. The phenylnaphthalene moiety contributes to high thermal stability and helps tune the electronic energy levels to ensure efficient energy transfer to the light-emitting dopant molecules. This approach has been investigated for creating devices with high brightness, excellent heat resistance, and long operational lifetimes, especially for deep-blue emission which remains a challenge in OLED technology. lookchem.comnih.gov
| OLED Layer | Function | Potential Role of (7-Phenylnaphthalen-2-yl) Derived Material |
| Hole Transport Layer (HTL) | Facilitates the injection and transport of positive charges (holes) from the anode. | As a component of a stable, amorphous hole-transporting material. |
| Emissive Layer (EML) | Where holes and electrons recombine to produce light. | As a high-triplet-energy, thermally stable host material for phosphorescent dopants. |
| Electron Transport Layer (ETL) | Facilitates the injection and transport of negative charges (electrons) from the cathode. | As a component of a bipolar material that can transport both holes and electrons. |
The performance of an Organic Field-Effect Transistor (OFET) is highly dependent on the molecular ordering and charge transport characteristics of the organic semiconductor used in its active layer. frontiersin.orgnih.gov Materials synthesized from this compound are promising candidates for this application. The extended, planar π-system of the phenylnaphthalene unit is conducive to forming ordered thin films with significant π-π stacking between adjacent molecules.
This intermolecular orbital overlap is essential for efficient charge hopping, which leads to higher carrier mobility—a key performance metric for OFETs. nih.gov Polymers and small molecules incorporating this building block can be designed to act as p-type (hole-transporting) or n-type (electron-transporting) semiconductors, making them versatile for use in various electronic circuits. rsc.org
In organic photovoltaics (OPVs), or solar cells, the active layer is typically a blend of an electron-donating material and an electron-accepting material. researchgate.netrsc.org The design of novel donor-acceptor (D-A) conjugated polymers is a primary focus of OPV research. This compound can be used to synthesize the electron-donating segments of these D-A copolymers. researchgate.net
Through Suzuki polycondensation, the electron-rich phenylnaphthalene unit can be combined with an electron-deficient comonomer to create a polymer with a low optical bandgap. amanote.com This allows the material to absorb a broader range of the solar spectrum, leading to higher power conversion efficiencies. The ability to precisely control the polymer's structure and energy levels through this synthetic route is critical for optimizing charge separation and transport within the solar cell. researchgate.net
Development of Fluorescent Probes and Sensors Based on π-Systems
The extended aromatic system of this compound makes it an excellent scaffold for creating fluorescent probes and sensors. The phenylnaphthalene core acts as the fluorophore, whose emission properties can be modulated by interactions at the boronic acid site.
The 7-phenylnaphthalene framework is a potent luminophore due to its extensive π-conjugation, which typically results in strong absorption and emission in the ultraviolet-visible spectrum. This compound is a key precursor for a wide range of luminescent derivatives, primarily synthesized through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction allows the boronic acid to be replaced with various organic groups, effectively extending the π-system and tuning the photophysical properties.
By coupling this compound with different aryl halides, a library of derivatives with tailored emission wavelengths, quantum yields, and Stokes shifts can be generated. For instance, coupling with electron-donating or electron-withdrawing groups can induce intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive (solvatochromic) fluorophores. nih.gov The inherent rigidity of the naphthalene (B1677914) core minimizes non-radiative decay pathways, often resulting in high fluorescence quantum yields.
| Derivative Structure (Post-Suzuki Coupling) | Key Feature | Expected Photophysical Property |
|---|---|---|
| 7-Phenyl-2-(pyren-1-yl)naphthalene | Extended π-conjugation with a large aromatic group | High quantum yield, long-wavelength emission, potential for excimer formation |
| 4'-(7-Phenylnaphthalen-2-yl)-N,N-diphenylaniline | Incorporation of an electron-donating triphenylamine (B166846) group | Strong intramolecular charge transfer (ICT), positive solvatochromism, potential for aggregation-induced emission (AIE) |
| 2-(4-Nitrophenyl)-7-phenylnaphthalene | Incorporation of a strong electron-withdrawing nitro group | Quenched fluorescence, potential as an intermediate for further functionalization |
| 2,7-Di(7-phenylnaphthalen-2-yl)carbazole | Dimeric structure linked by a carbazole core | High thermal stability, blue emission, suitable for organic light-emitting diode (OLED) applications |
The boronic acid group is a versatile recognition motif for cis-1,2- and -1,3-diols, which are common structural units in biologically important molecules like carbohydrates (e.g., glucose, fructose) and catechols. mdpi.com Fluorescent boronic acid-based sensors operate on the principle that the binding of a diol to the boronic acid moiety modulates the fluorescence of the attached fluorophore.
Several sensing mechanisms can be employed:
Photoinduced Electron Transfer (PET): In many designs, the trigonal planar boronic acid acts as a Lewis acid and quenches the fluorescence of the nearby phenylnaphthalene fluorophore through a PET process. Upon binding with a diol, the boron center becomes tetrahedral and anionic. This change in electronic structure inhibits the PET process, leading to a "turn-on" of fluorescence. globethesis.com
Intramolecular Charge Transfer (ICT): The boronic acid group, being electron-withdrawing, can be part of a donor-π-acceptor (D-π-A) system. nih.gov Binding to a diol alters its electron-withdrawing strength, causing a shift in the emission wavelength. This allows for ratiometric sensing, which is more robust as it depends on the ratio of intensities at two wavelengths rather than a single intensity measurement.
Oxidative Reaction: Arylboronic acids can be selectively oxidized by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) to the corresponding phenol. This irreversible chemical transformation causes a significant change in the electronic properties of the fluorophore, leading to a distinct change in fluorescence color or intensity, enabling the detection of ROS. globethesis.com
The phenylnaphthalene scaffold provides a bright and stable fluorescent signal, making these sensors highly sensitive.
| Sensor Target | Sensing Mechanism | Expected Signal Change | Potential Application |
|---|---|---|---|
| Monosaccharides (e.g., glucose, fructose) | Reversible boronate ester formation, inhibiting PET | Fluorescence "turn-on" (increase in intensity) | Continuous glucose monitoring mdpi.com |
| Catecholamines (e.g., dopamine) | Reversible boronate ester formation, modulating ICT | Ratiometric shift in emission wavelength | Neurotransmitter detection |
| Hydrogen Peroxide (H₂O₂) | Irreversible oxidation of boronic acid to a phenol | Large blue-shift in emission and intensity change | Monitoring oxidative stress in cells globethesis.com |
| Fluoride (B91410) Ions (F⁻) | Lewis acid-base interaction with the boron center | Change in fluorescence intensity or wavelength | Environmental monitoring |
Self-Assembly and Supramolecular Chemistry Involving this compound Derivatives
The ability of boronic acids to engage in both strong, directional hydrogen bonding and reversible covalent interactions makes them powerful building blocks for supramolecular chemistry and crystal engineering. rsc.org
In the solid state, arylboronic acids frequently self-assemble into well-defined architectures. The primary interaction governing this assembly is the formation of strong O-H···O hydrogen bonds between the hydroxyl groups of the boronic acid moieties. Typically, two boronic acid molecules will form a cyclic dimer, creating a robust, centrosymmetric synthon.
| Interaction Type | Structural Motif | Role in Crystal Packing |
|---|---|---|
| O-H···O Hydrogen Bonding | Centrosymmetric R²₂(8) cyclic dimers | Primary driving force for self-assembly; forms robust supramolecular synthons. nih.gov |
| π-π Stacking | Offset face-to-face or edge-to-face arrangements | Directs the packing of the aromatic units, contributing to the overall stability and density of the crystal. researchgate.net |
| C-H···O Hydrogen Bonding | Inter-dimer and inter-layer connections | Provides secondary stabilization to the framework, linking the primary hydrogen-bonded motifs. |
| C-H···π Interactions | Aromatic C-H bonds interacting with the face of a phenyl or naphthalene ring | Further guides the three-dimensional arrangement of the molecules. |
Beyond the solid state, the derivatives of this compound are excellent candidates for constructing complex supramolecular systems in solution. The assembly is driven by a combination of non-covalent forces.
Hydrogen Bonding: As in the crystalline state, O-H···O hydrogen bonds are a dominant force, leading to the formation of dimers or oligomers in non-polar solvents.
π-π Stacking: The large, electron-rich surface of the phenylnaphthalene core provides a strong driving force for aggregation through π-π stacking, particularly in polar solvents where solvophobic effects are pronounced.
Dative N→B Bonding: The Lewis acidic boron center can form coordinate covalent bonds with Lewis bases such as pyridines or amines. This interaction is used to assemble well-defined, discrete supramolecular structures like macrocycles, cages, or host-guest complexes. mdpi.com
Reversible Boronate Esterification: In the presence of polyols, dynamic covalent libraries can be formed through the reversible formation of boronate esters. This allows for the creation of stimuli-responsive materials, such as gels or polymers, that can assemble or disassemble in response to changes in pH or the presence of a specific diol guest. rsc.org
The combination of these interactions allows for the programmed self-assembly of this compound derivatives into functional architectures with applications in molecular recognition, catalysis, and materials science.
| Interaction | Description | Resulting Supramolecular Structure |
|---|---|---|
| Hydrogen Bonding | Directional interaction between boronic acid hydroxyl groups. | Dimers, oligomers, and extended 1D chains. |
| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Stacked aggregates, columnar liquid crystals, stabilization of folded structures. researchgate.net |
| van der Waals Forces | Weak, non-specific attractive forces between molecules. | Contribute to the overall stability and close packing in aggregates and solids. mdpi.com |
| Dative N→B Bonding | Coordinate bond formation between the Lewis acidic boron and a Lewis basic nitrogen. | Discrete host-guest complexes, cages, and coordination polymers. mdpi.com |
Computational and Theoretical Studies Applied to 7 Phenylnaphthalen 2 Yl Boronic Acid Chemistry
Quantum Chemical Calculations on Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intricate details of chemical reactions involving (7-Phenylnaphthalen-2-yl)boronic acid. These calculations provide a quantitative understanding of the factors governing reaction outcomes.
The Suzuki-Miyaura cross-coupling reaction is a primary method for utilizing arylboronic acids. organic-chemistry.orgtcichemicals.com Transition state analysis using DFT is crucial for understanding the mechanism and kinetics of this reaction when this compound is a substrate. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Computational studies on similar systems have shown that the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst, is often the rate-determining step. nih.govnih.gov For this compound, calculations would model the energy profiles of the reaction pathway. This involves locating the transition state structures for each elementary step and calculating the corresponding activation energy barriers. The main role of the base in the reaction is to activate the boronic acid, converting it to a more reactive borate (B1201080) species that facilitates transmetalation. researchgate.net DFT calculations can compare the energy barriers for pathways involving the neutral boronic acid versus the activated boronate anion, providing insight into the optimal basic conditions. nih.gov
Table 1: Hypothetical Activation Energies for Suzuki-Miyaura Coupling of this compound Calculated by DFT
| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pd(PPh₃)₄ | 12.5 |
| Transmetalation | Pd(PPh₃)₄ / Cs₂CO₃ | 18.2 |
Note: Data are illustrative and represent typical values obtained from DFT calculations for similar arylboronic acids.
The electronic properties of this compound are determined by the interplay between the phenyl substituent, the naphthalene (B1677914) core, and the boronic acid functional group. DFT calculations are used to investigate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the distribution of electron density. nih.govresearchgate.net
Molecular Modeling of Ligand-Catalyst Interactions in Boronic Acid Transformations
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the ligands coordinated to the metal center. Molecular modeling techniques, ranging from molecular mechanics to hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are employed to study the complex interactions between the catalyst, ligands, and the this compound substrate. nih.gov
These models can simulate the docking of the boronic acid (or its corresponding boronate ester) to the palladium center, revealing the preferred coordination geometries. nih.gov Computational studies help identify key non-covalent interactions, such as π-stacking or steric hindrance, between the bulky phenylnaphthalene moiety and the catalyst's ligands. This understanding is critical for designing more efficient catalyst systems. For instance, modeling can explain why certain bulky phosphine (B1218219) ligands accelerate the reaction by promoting the formation of a coordinatively unsaturated palladium species, which is essential for the transmetalation step. nih.govnih.gov
Prediction of Spectroscopic Properties from First Principles
"First principles" or ab initio quantum chemical methods can predict various spectroscopic properties of this compound with high accuracy. These predictions are invaluable for interpreting experimental data and confirming the structure of synthesized compounds.
Techniques like Time-Dependent DFT (TD-DFT) are used to calculate the electronic excitation energies, which correspond to the absorption bands observed in UV-visible spectroscopy. aip.org For vibrational spectroscopy, DFT calculations can predict the frequencies and intensities of infrared (IR) and Raman spectra. tandfonline.com Furthermore, NMR chemical shifts (¹H, ¹³C, ¹¹B) can be calculated by methods such as the Gauge-Including Atomic Orbital (GIAO) method. acs.orgnih.gov Comparing these computationally predicted spectra with experimental results provides a robust method for structural verification. tandfonline.com
Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Phenylboronic Acid Analogue
| Spectroscopic Property | Calculation Method | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹¹B NMR Shift (ppm) | DFT/GIAO | 29.5 | 28.9 |
| B-O-H Stretch (cm⁻¹) | DFT (B3LYP) | 3350 | 3345 |
Note: Data are representative for arylboronic acids and serve as an example of the accuracy of modern computational methods.
Data Mining and Cheminformatics for Boronic Acid Reaction Optimization
The optimization of chemical reactions, such as the Suzuki-Miyaura coupling, involves navigating a vast parameter space of catalysts, ligands, bases, solvents, and temperatures. chemistryviews.org Data mining and cheminformatics, including machine learning (ML) and deep learning models, offer a powerful approach to accelerate this process. rsc.org
By training algorithms on large datasets of previously reported boronic acid coupling reactions, these models can predict the reaction yield or identify the optimal conditions for a new substrate like this compound. acs.orgchemrxiv.org These models represent molecules as numerical descriptors or molecular fingerprints and use statistical methods to learn the complex relationships between the structure of the reactants (aryl halide and boronic acid) and the reaction outcome. acs.org This data-driven approach can significantly reduce the experimental effort required for reaction optimization by suggesting a small number of high-probability conditions for laboratory validation. chemistryviews.orgrsc.org
Emerging Research Avenues and Future Perspectives for 7 Phenylnaphthalen 2 Yl Boronic Acid Chemistry
Sustainable and Green Chemistry Approaches in its Synthesis and Utilization
The chemical industry's growing emphasis on sustainability is driving research into greener synthetic routes for complex molecules like (7-Phenylnaphthalen-2-yl)boronic acid. These approaches aim to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials.
Flow Chemistry and Continuous Processing
Flow chemistry, or continuous flow processing, represents a significant paradigm shift from traditional batch synthesis. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers superior control over reaction parameters, enhanced safety, and potential for seamless scalability. organic-chemistry.orgresearchgate.net For the synthesis of arylboronic acids, flow chemistry enables the use of highly reactive intermediates, such as organolithium species, with precise temperature and residence time control, which is often challenging in large-scale batch reactors. researchgate.netnih.gov This methodology can significantly improve the efficiency of lithiation-borylation sequences, a common route to arylboronic acids. nih.gov The integration of microreactors allows for rapid mixing and heat transfer, leading to higher yields and purity within seconds, a stark contrast to lengthy batch processes. organic-chemistry.org
Table 1: Comparison of Flow Chemistry and Batch Processing for Arylboronic Acid Synthesis
| Feature | Flow Chemistry | Traditional Batch Processing |
|---|---|---|
| Reaction Time | Seconds to minutes organic-chemistry.org | Hours to days |
| Safety | Enhanced due to small reaction volumes and superior temperature control | Risks associated with large volumes and potential for thermal runaways |
| Scalability | Straightforward by extending operation time or "scaling-out" | Complex, often requires re-optimization of conditions |
| Process Control | Precise control over temperature, pressure, and residence time researchgate.net | Gradients in temperature and concentration can occur |
| Efficiency | Often higher yields and purity, reduced side reactions nih.gov | Can be limited by mixing efficiency and heat transfer |
The application of flow chemistry to the synthesis of this compound could streamline its production, making it more cost-effective and environmentally friendly.
Biocatalysis and Enzyme-Mediated Transformations
Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While enzymes that naturally process carbon-boron bonds are rare, recent breakthroughs have demonstrated the potential of engineered enzymes for transforming boronic acids. osti.govnih.govcaltech.edu For instance, engineered nitrene transferase enzymes have been developed to catalyze the amination of arylboronic acids to produce anilines with high yields and turnover numbers. nih.govcaltech.edu Similarly, certain monooxygenases can catalyze the conversion of arylboronic acids into their corresponding phenols. osti.govnih.gov
These enzyme-mediated transformations present a green alternative to conventional chemical methods, which often require harsh reagents or metal catalysts. scitechdaily.com The stereospecificity of enzymes also opens the door to creating chiral molecules from boronic acid precursors. osti.govnih.gov For this compound, biocatalysis could enable its conversion into valuable derivatives, such as amines and phenols, which are important intermediates in pharmaceuticals and materials.
Table 2: Examples of Enzyme-Mediated Transformations of Arylboronic Acids
| Enzyme Type | Transformation | Substrate | Key Advantage |
|---|---|---|---|
| Engineered Nitrene Transferase | Amination (Boronic Acid to Amine) | Arylboronic Acids | High yield, uses hydroxylamine, water is the main byproduct. caltech.edu |
| Baeyer-Villiger Monooxygenases | Hydroxylation (Boronic Acid to Phenol) | Arylboronic Acids | Proceeds through a boronate complex with a flavin-hydroperoxide intermediate. nih.gov |
Solvent-Free and Low-Energy Methodologies
Research into solvent-free and low-energy reaction conditions is another cornerstone of green chemistry. These methods reduce volatile organic compound (VOC) emissions and decrease energy consumption. While specific solvent-free methods for this compound are not yet widely reported, general strategies for arylboronic acids, such as mechanochemistry (ball-milling), could be applied. Mechanochemical synthesis can facilitate reactions in the solid state, eliminating the need for bulk solvents and sometimes enhancing reaction rates. Furthermore, developing synthetic routes that proceed at ambient temperature and pressure would significantly lower the energy footprint of its production.
Photoredox Catalysis and Electrosynthesis Applications
Modern synthetic chemistry is increasingly leveraging light and electricity to drive chemical reactions, offering unique reactivity and milder conditions compared to traditional thermal methods.
Photoredox Catalysis: This field uses visible light to initiate single-electron transfer processes, enabling a wide array of chemical transformations under exceptionally mild conditions. acs.orgnsf.govacs.org Arylboronic acids are excellent substrates in photoredox catalysis, where they can be converted into aryl radicals. nih.gov These radicals can then participate in various bond-forming reactions. For example, the visible-light-promoted aerobic hydroxylation of arylboronic acids to phenols has been achieved using various photoredox catalysts, including those based on ruthenium, rhodium, or even metal-free organic dyes. acs.orgacs.orgrsc.org This approach avoids the use of harsh oxidizing agents typically required for this transformation. The application of photoredox catalysis to this compound could provide efficient, low-energy pathways to phenols and other functionalized derivatives.
Electrosynthesis: Electrochemical methods use electricity to drive redox reactions, offering a clean and controllable way to synthesize valuable compounds without the need for stoichiometric chemical oxidants or reductants. researchgate.net The electrosynthesis of arylboronic acids from aryl halides has been demonstrated as a viable alternative to traditional organometallic routes. electrochem.orgresearchgate.net This method can be performed under mild conditions at room temperature. researchgate.net Conversely, the C-B bond of arylboronic acids can be functionalized electrochemically. For example, the electrochemical hydroxylation of arylboronic acids provides a transition-metal-free route to phenols. nih.gov These electrosynthetic strategies could be adapted for both the synthesis and subsequent derivatization of this compound.
Nanomaterial Integration and Surface Chemistry
The boronic acid functional group has unique properties that make it highly valuable in materials science, particularly for its ability to form reversible covalent bonds with diols. wikipedia.org This interaction is being exploited to integrate molecules like this compound with nanomaterials and to modify surfaces for various biomedical and sensing applications.
Boronic acid-modified nanomaterials are being developed for targeted drug delivery, biosensing, and bioimaging. nih.govnih.govresearchgate.net For instance, nanoparticles functionalized with boronic acids can target sialic acid residues that are often overexpressed on the surface of cancer cells. nih.gov The large, aromatic surface of the 7-phenylnaphthalene group could impart unique properties, such as enhanced loading of therapeutic agents via π-π stacking, when integrated into a nanocarrier system.
In surface chemistry, the reversible esterification between boronic acids and diols allows for the creation of "smart" surfaces whose properties, such as wettability, can be switched in response to stimuli like pH or the presence of sugars. nih.govrsc.org Grafting polymers functionalized with this compound onto a surface could create materials with tunable hydrophobicity and specific recognition capabilities. nih.gov
Development of Novel Boron-Containing Reagents Derived from the Compound
This compound serves not only as a building block in cross-coupling reactions but also as a precursor for a new generation of more specialized boron-containing reagents. acs.org Its unique steric and electronic properties can be harnessed to create reagents with novel reactivity.
For example, conversion of the boronic acid to its corresponding boronic ester (e.g., a pinacol (B44631) ester) can improve its stability and modify its reactivity in subsequent transformations. wikipedia.org Research is ongoing to develop new types of arylboron reagents that can participate in a wider range of chemical reactions beyond the Suzuki-Miyaura coupling. researcher.life The development of chiral boronic esters derived from this compound could find applications in asymmetric synthesis. Furthermore, the synthesis of trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates from this compound could yield reagents with enhanced stability and utility in iterative cross-coupling strategies for the synthesis of complex organic molecules.
Unexplored Reaction Pathways and Synthetic Challenges
The exploration of novel reaction pathways for this compound is a frontier in synthetic chemistry, promising new molecular architectures and applications. Concurrently, the synthesis of this intricate molecule is not without its own set of significant hurdles that command attention.
While the Suzuki-Miyaura coupling of this compound is a cornerstone of its application, several other powerful boronic acid-mediated reactions remain largely unexplored for this specific substrate. The steric bulk of the 7-phenylnaphthalene scaffold presents both a challenge and an opportunity for developing highly selective transformations.
Chan-Lam Coupling: The copper-catalyzed Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, from boronic acids. wikipedia.org This reaction is conducted under mild conditions, often at room temperature and open to the air, offering a practical alternative to palladium-catalyzed methods. organic-chemistry.org For this compound, this pathway could lead to the synthesis of novel 2-amino-7-phenylnaphthalenes and 2-aryloxy-7-phenylnaphthalenes, which are motifs of interest in medicinal chemistry and materials science. The reaction generally proceeds via a copper(III) intermediate, which undergoes reductive elimination to form the desired product. wikipedia.org The significant steric hindrance of the 7-phenylnaphthalene group might influence the reaction kinetics and yields, necessitating the development of bespoke ligand systems for the copper catalyst to facilitate efficient coupling.
Petasis (Borono-Mannich) Reaction: The Petasis reaction is a versatile multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to generate substituted amines, including valuable α-amino acids. wikipedia.org This reaction tolerates a wide range of functional groups and does not typically require anhydrous or inert conditions. wikipedia.org The application of this compound in a Petasis reaction could provide direct access to a variety of complex amines bearing the bulky polycyclic aromatic moiety. For instance, reacting it with an amine and glyoxylic acid could yield novel unnatural α-amino acids. The substrate scope of the Petasis reaction is broad, encompassing various amines and carbonyls, which could be leveraged to create a diverse library of compounds based on the 7-phenylnaphthalene scaffold. nih.gov
Photoredox Catalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from boronic acids under mild conditions. nih.gov This approach can be used to forge new C-C bonds in a redox-neutral fashion. The activation of this compound via photoredox catalysis could open up reaction pathways that are inaccessible through traditional thermal methods. For example, the generation of a 7-phenylnaphthalen-2-yl radical could enable its addition to electron-deficient olefins or its use in other radical-mediated transformations. This method is particularly attractive for late-stage functionalization and the synthesis of complex molecules.
Table 1: Potential Unexplored Reactions with this compound
| Reaction Name | Reactants | Potential Products | Key Advantages |
| Chan-Lam Coupling | Amine or Alcohol, Copper Catalyst | 2-Amino-7-phenylnaphthalenes or 2-Aryloxy-7-phenylnaphthalenes | Mild reaction conditions, air-tolerant |
| Petasis Reaction | Amine, Carbonyl Compound | Substituted Amines, α-Amino Acids | Multicomponent, high functional group tolerance |
| Photoredox Catalysis | Radical Acceptor, Photocatalyst | Functionalized 7-Phenylnaphthalene Derivatives | Mild conditions, novel bond formations |
The synthesis of this compound is a multi-step process that presents several challenges, primarily related to regioselectivity, steric hindrance, and purification.
Regioselective Synthesis: A key challenge lies in the controlled, regioselective synthesis of the 7-phenyl-2-bromonaphthalene precursor, which is subsequently converted to the boronic acid. Traditional electrophilic aromatic substitution reactions on naphthalene (B1677914) often yield mixtures of isomers, making the isolation of the desired 2,7-disubstituted product difficult. More modern approaches, such as directed C-H activation and borylation, offer potential solutions but can be sensitive to the steric and electronic nature of the substituents. The development of a robust and scalable synthesis that consistently favors the 7-phenyl-2-bromo isomer is a significant hurdle.
Steric Hindrance in Cross-Coupling: The phenyl group at the 7-position introduces considerable steric bulk, which can impede subsequent reactions, including the crucial Suzuki-Miyaura coupling used to introduce the phenyl group itself. The synthesis of tetra-ortho-substituted biaryls is a known challenge in Suzuki-Miyaura couplings, often requiring specialized ligands and forcing conditions to achieve reasonable yields. organic-chemistry.org The coupling of a phenyl group to the 7-position of a naphthalene core presents similar steric challenges that can lead to lower reaction rates and yields. researchgate.net
Purification and Stability: Boronic acids are known to undergo protodeboronation, especially under acidic or basic conditions, which can complicate purification and storage. Furthermore, they can form cyclic anhydrides (boroxines), which may have different reactivity and physical properties compared to the monomeric boronic acid. The purification of this compound often requires careful chromatographic techniques to separate it from starting materials, byproducts, and its boroxine (B1236090) form. Ensuring the long-term stability of the final product is also a critical consideration for its use as a reliable synthetic building block.
Table 2: Key Synthetic Challenges and Potential Mitigation Strategies
| Challenge | Description | Potential Mitigation Strategies |
| Regioselectivity | Difficulty in obtaining the pure 7-phenyl-2-substituted naphthalene precursor. | Directed C-H activation, use of sterically directing groups, optimization of cross-coupling conditions. |
| Steric Hindrance | The bulky phenyl group can hinder subsequent reactions and the synthesis of the precursor itself. | Use of highly active catalysts with bulky ligands, optimization of reaction temperature and time. |
| Purification and Stability | Protodeboronation and boroxine formation can complicate purification and affect stability. | Careful control of pH during workup, use of anhydrous solvents, conversion to more stable boronate esters for storage. |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (7-Phenylnaphthalen-2-yl)boronic acid derivatives?
- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing arylboronic acids. This method utilizes palladium catalysts to couple aryl halides with boronic acids, enabling precise control over aryl group positioning. For derivatives like this compound, optimizing ligand choice (e.g., phosphine ligands) and base (e.g., Na₂CO₃) ensures high yields and minimizes side reactions. Post-synthesis purification via recrystallization or chromatography is critical to isolate stereochemically pure forms .
Q. How do polymorphic forms of arylboronic acids influence their reactivity and applications?
- Methodological Answer : Polymorphism in arylboronic acids, such as (naphthalen-1-yl)boronic acid, arises from variations in hydrogen-bond networks and molecular packing. X-ray crystallography (e.g., CCDC 1497347/1497346) reveals that distinct polymorphs exhibit different thermodynamic stabilities and solubilities. For instance, Form I may favor rapid diol binding due to accessible boron centers, while Form II might show slower kinetics due to steric hindrance. Researchers must characterize polymorphs using differential scanning calorimetry (DSC) and powder XRD to correlate structure-function relationships .
Q. What experimental techniques validate boronic acid-diol binding in physiological conditions?
- Methodological Answer : Fluorescence spectroscopy and stopped-flow kinetic assays are widely used. For example, stopped-flow methods with 4-isoquinolinylboronic acid demonstrated binding equilibria with sugars (e.g., D-fructose) within seconds. Fluorescence quenching or enhancement upon diol binding (e.g., using rhodamine-derived boronic acid receptors) provides real-time monitoring. Adjusting pH to ~7.4 and controlling ionic strength (e.g., PBS buffer) ensures physiological relevance. Binding constants (Ka) are calculated via Stern-Volmer plots or nonlinear regression .
Advanced Research Questions
Q. How can MALDI-MS be optimized for sequencing peptide boronic acids with multiple functionalities?
- Methodological Answer : Derivatization with pinacol or 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, a common interference in MALDI-MS. DHB acts as both matrix and derivatizing agent, enabling in situ esterification of boronic acids. For branched peptides with ≥5 boronic acid groups, on-plate DHB modification reduces sample preparation time. Collision-induced dissociation (CID) in MS/MS mode facilitates sequencing by cleaving at boronic ester linkages. Validation using single-bead peptide libraries ensures reproducibility .
Q. What kinetic factors determine the binding efficiency of this compound with diols?
- Methodological Answer : Stopped-flow kinetic studies reveal that the "on-rate" (kon) is the primary determinant of binding affinity. For example, kon values for arylboronic acids follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability. Activation energy barriers, influenced by steric effects (e.g., ortho-substituents), are quantified via Arrhenius plots. Computational modeling (DFT) further identifies transition states and electronic effects (e.g., electron-withdrawing groups reduce kon) .
Q. What challenges arise in developing boronic acid-based anticancer agents, and how are they addressed?
- Methodological Answer : Key challenges include:
- Selectivity : Off-target binding to non-cancerous cells. Solutions involve conjugating boronic acids to tumor-targeting peptides (e.g., RGD motifs) .
- Metabolic Stability : Rapid hydrolysis in vivo. Structural modifications (e.g., cyclopropyl boronic acids) or nanoencapsulation enhance stability .
- Cytotoxicity Optimization : Combretastatin-inspired cis-stilbene boronic acids (IC₅₀ = 0.48–2.1 μM against B-16 cells) are screened using tubulin polymerization assays and COMPARE analysis to validate mechanism-specific activity .
Q. How do boronic acid-functionalized hydrogels enable glucose-responsive applications?
- Methodological Answer : Poly(3-acrylamidophenylboronic acid) (PAPBA) hydrogels undergo reversible swelling/shrinking based on glucose concentration. At physiological pH, glucose binds to boronic acid, disrupting boroxine crosslinks and increasing hydrogel porosity. Swelling ratios are quantified via rheometry, while glucose sensitivity is validated using fluorescent dextran release assays. Applications include self-regulated insulin delivery systems, where glucose-triggered hydrogel degradation releases insulin .
Q. What computational approaches guide the design of boronic acid-based chemosensors?
- Methodological Answer : Density functional theory (DFT) predicts electronic effects (e.g., substituent impact on boron Lewis acidity) and steric penalties in sensor-diol interactions. For azobenzene boronic acids, DFT reveals that Z-isomers enhance diol binding by 20-fold via destabilization of E-boronic esters. Molecular dynamics (MD) simulations model sensor-sugar complexes in aqueous environments, optimizing linker length and rigidity for improved selectivity .
Key Data and Trends
-
Binding Kinetics : kon values for 4-isoquinolinylboronic acid:
Sugar kon (M⁻¹s⁻¹) D-Fructose 1.2 × 10³ D-Tagatose 8.7 × 10² D-Mannose 5.4 × 10² D-Glucose 3.1 × 10² -
Anticancer Activity : IC₅₀ values for cis-stilbene boronic acids:
Compound B-16 Cells (μM) 1-87 Cells (μM) 13c 0.48 0.52 13d 2.1 1.8
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
